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Compound of Interest

Compound Name: 6-Hydroxynicotinonitrile

Cat. No.: B3416829 Get Quote

6-Hydroxynicotinonitrile, also known by its tautomeric name 6-oxo-1,6-dihydropyridine-3-

carbonitrile, is a heterocyclic organic compound that has garnered significant interest within the

pharmaceutical and materials science sectors.[1][2] Its strategic value stems from the unique

arrangement of a pyridine ring functionalized with both a hydroxyl (or oxo) group and a nitrile

moiety.[1] This bifunctionality provides a rich chemical canvas for a wide array of synthetic

transformations, making it an excellent starting material for complex molecular architectures.[1]

[2] This guide will elucidate the core chemical properties that underpin its versatility, from its

fundamental structure and tautomerism to its spectroscopic signature and key reactive

pathways.

Molecular Structure and Physicochemical
Properties
A foundational understanding of 6-Hydroxynicotinonitrile begins with its molecular structure

and physical characteristics. These properties dictate its behavior in solution, its reactivity, and

its handling requirements.

Core Molecular Data
The compound is defined by the following key identifiers and properties:
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Property Value Source(s)

CAS Number 95891-30-8 [1][3]

Molecular Formula C₆H₄N₂O [1][4]

Molecular Weight 120.11 g/mol [1][4]

Appearance
White to yellow or off-white to

green solid
[5]

Melting Point 223-225 °C [5]

Purity (Typical) ≥97% [1][5]

Storage
Inert atmosphere, room

temperature
[4]

The Critical Role of Tautomerism
One of the most defining chemical features of 6-Hydroxynicotinonitrile is its existence as an

equilibrium mixture of two tautomeric forms: the aromatic 6-hydroxypyridine form and the non-

aromatic 6-pyridone form.[6][7] This phenomenon, known as prototropic tautomerism, involves

the migration of a proton between the oxygen and nitrogen atoms.[8]

6-Hydroxynicotinonitrile (Aromatic Form) 6-Oxo-1,6-dihydropyridine-3-carbonitrile (Pyridone Form)

Pyridine Ring
- Aromatic
- OH group

Pyridone Ring
- Non-aromatic diene

- C=O and N-H groups
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Prototropic tautomerism of 6-Hydroxynicotinonitrile.
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Caption: Prototropic tautomerism of 6-Hydroxynicotinonitrile.
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The position of this equilibrium is highly sensitive to the local environment, including the

solvent, pH, and physical state (solution vs. solid).[7] While the hydroxy form benefits from

aromatic stabilization, the pyridone form contains a highly polar amide-like group.[7] In polar

solvents, the pyridone tautomer is often favored due to stronger intermolecular interactions,

such as hydrogen bonding. This duality is not merely a structural curiosity; it dictates the

molecule's reactivity. Reactions can proceed via the nucleophilic oxygen of the hydroxy form or

the nitrogen of the pyridone form, a critical consideration in planning synthetic strategies.

Spectroscopic and Structural Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic

techniques. Each method provides a unique piece of the structural puzzle.
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Technique Expected Features Rationale

¹H NMR

Aromatic protons (δ 6.5-8.5

ppm), broad N-H signal (if

pyridone form dominates).

The chemical shifts and

coupling patterns of the three

protons on the pyridine ring

provide definitive evidence of

the substitution pattern. The N-

H proton of the pyridone

tautomer is often broad and its

position is solvent-dependent.

¹³C NMR

Signals for nitrile carbon (δ

~115-120 ppm),

aromatic/olefinic carbons, and

a carbonyl carbon (δ >160

ppm) for the pyridone form.

The presence of a signal in the

carbonyl region is strong

evidence for the pyridone

tautomer being a significant

species in the chosen NMR

solvent.[9]

IR Spectroscopy

Strong C≡N stretch (~2220-

2240 cm⁻¹), C=O stretch

(~1650-1670 cm⁻¹) for the

pyridone form, O-H/N-H

stretches (~3100-3400 cm⁻¹).

The nitrile stretch is a sharp,

characteristic peak. The

presence and relative intensity

of C=O versus broad O-H

bands can provide qualitative

insight into the dominant

tautomer in the solid state.

Mass Spectrometry
Molecular ion peak (M+) at m/z

120.03.

Provides confirmation of the

molecular weight (120.11

g/mol ) and elemental formula

(C₆H₄N₂O).[1][10]

Standard Protocol: NMR Sample Preparation and
Analysis
A self-validating protocol ensures data integrity and reproducibility.
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh 5-10 mg of sample
for ¹H NMR (20-50 mg for ¹³C).

2. Dissolve in ~0.6 mL of
deuterated solvent (e.g., DMSO-d₆).

3. Add internal standard (TMS)
if quantitative analysis is needed.

4. Insert tube and lock
on solvent deuterium signal.

5. Shim magnetic field for
optimal homogeneity (sharp solvent peak).

6. Acquire spectrum with appropriate
parameters (scans, relaxation delay).

Validation Checkpoint:
Sharp, symmetrical solvent peak

confirms field homogeneity.

7. Apply Fourier Transform,
phase correction, and baseline correction.

8. Calibrate chemical shifts
using solvent or TMS signal.

9. Integrate signals and analyze
coupling constants for structural assignment.

Workflow for NMR analysis of 6-Hydroxynicotinonitrile.

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 6-Hydroxynicotinonitrile.
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Causality in Protocol:

Choice of Solvent: DMSO-d₆ is often chosen for its ability to dissolve polar compounds and

to slow the exchange of labile protons (like N-H or O-H), making them more readily

observable in the ¹H NMR spectrum.

Shimming: This step is critical for data quality. An inhomogeneous magnetic field leads to

broad, distorted peaks, which would obscure fine structural details like coupling constants,

making a definitive structural assignment impossible.[9]

Chemical Reactivity and Synthetic Utility
The synthetic power of 6-Hydroxynicotinonitrile lies in the distinct and complementary

reactivity of its two functional groups.[1]

Reactions of the Nitrile Group
The nitrile group is a versatile functional handle, serving as a precursor to several other key

groups.[1]

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the

corresponding carboxylic acid, yielding 6-hydroxynicotinic acid. This transformation is

fundamental for creating amide derivatives via subsequent coupling reactions.

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce

the nitrile to an aminomethyl group, providing a route to primary amines.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, enabling the

construction of more complex heterocyclic systems.[1]

Reactions of the Hydroxypyridine/Pyridone System
The tautomeric nature of the ring system allows for selective reactions at either the nitrogen or

oxygen atom.

N-Alkylation/Arylation: The pyridone nitrogen is nucleophilic and can be readily alkylated or

arylated under basic conditions, a common strategy in modifying the core scaffold.
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O-Alkylation/Acylation: The oxygen of the 6-hydroxy tautomer can act as a nucleophile,

participating in etherification or esterification reactions.[1] The choice between N- versus O-

alkylation is a classic challenge in heterocyclic chemistry, often controlled by the choice of

base, solvent, and electrophile.

Halogenation: The hydroxyl group can be converted to a chloro or bromo group using

reagents like POCl₃ or PBr₃, transforming the electron-rich ring into one primed for

nucleophilic aromatic substitution or cross-coupling reactions.

Nitrile Group Reactions Pyridone/Ring Reactions

6-Hydroxynicotinonitrile

Carboxylic Acid
(6-Hydroxynicotinic Acid)

Hydrolysis
(H⁺/H₂O or OH⁻/H₂O)

Primary Amine

Reduction
(e.g., H₂, Catalyst)

N-Alkylated Product

Alkylation (RX)
Base (e.g., NaH)

O-Alkylated Product
(6-Alkoxynicotinonitrile)

Etherification (RX)
Base (e.g., K₂CO₃)

6-Halonicotinonitrile

Halogenation
(e.g., POCl₃)

Key synthetic transformations of 6-Hydroxynicotinonitrile.
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Caption: Key synthetic transformations of 6-Hydroxynicotinonitrile.

Applications in Drug Discovery and Materials
Science
The versatile reactivity profile makes 6-Hydroxynicotinonitrile a valuable building block in

medicinal chemistry.[2] The nitrile group itself is a recognized pharmacophore that can act as a

hydrogen bond acceptor or a bioisostere for other functional groups.[11] The hydroxypyridone

scaffold is also prevalent in drug design, often utilized for its metal-chelating properties or as a

stable, polar core structure.[12] Derivatives have been investigated for a wide range of

biological activities, and the molecule serves as a key starting material for synthesizing

complex heterocyclic systems.[2][13]

Safety and Handling
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As with any laboratory chemical, proper handling is essential. 6-Hydroxynicotinonitrile is

classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory

irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn. All manipulations should be performed in a well-

ventilated fume hood.[5]

Conclusion
6-Hydroxynicotinonitrile is a deceptively simple molecule whose chemical properties are

governed by the sophisticated interplay of its nitrile and hydroxypyridine functionalities. Its

critical tautomeric equilibrium dictates its reactivity, allowing for selective transformations that

have made it an indispensable tool for synthetic chemists. A thorough understanding of its

structure, spectroscopic behavior, and reaction pathways, as detailed in this guide, empowers

researchers to fully leverage its potential in the rational design of novel pharmaceuticals and

functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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